molecular formula C19H21NO2 B2582727 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone CAS No. 179018-53-2

4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone

Cat. No.: B2582727
CAS No.: 179018-53-2
M. Wt: 295.382
InChI Key: VRZKEEUKXJSGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone is a benzophenone derivative characterized by a pyrrolidinyl ethoxy substituent at the para position of the benzophenone core. Its molecular formula is C19H21NO2, with a molecular weight of 295.38 g/mol. The compound features a benzophenone scaffold (phenyl groups linked by a ketone) modified with a pyrrolidine-containing ethoxy chain.

Properties

IUPAC Name

phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(16-6-2-1-3-7-16)17-8-10-18(11-9-17)22-15-14-20-12-4-5-13-20/h1-3,6-11H,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZKEEUKXJSGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone typically involves the reaction of 4-hydroxybenzophenone with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzophenone core or the pyrrolidinyl ethoxy substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an anti-cancer agent. Its structural analogs have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, research indicates that modifications to the benzophenone structure can enhance its binding affinity to estrogen receptors, suggesting its use in breast cancer treatment .

Synthesis of Analog Compounds

4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone serves as a precursor for synthesizing various analogs with improved pharmacological properties. The synthesis often involves Friedel-Crafts reactions or alkylation processes that allow for the introduction of different functional groups, which can modulate biological activity .

Photochemical Applications

Due to its benzophenone structure, this compound is also utilized in photochemical studies. It can act as a photosensitizer in photodynamic therapy, where it may help in generating reactive oxygen species upon irradiation, leading to cell death in targeted cancer therapies .

Research has indicated that compounds related to 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone exhibit significant antibacterial and antifungal properties. Studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of norendoxifen analogs, it was found that introducing specific substituents on the benzophenone scaffold could enhance both aromatase inhibitory activity and estrogen receptor binding affinity. This highlights the importance of structural modifications on compounds like 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone for developing more effective cancer treatments .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial effects of various benzimidazole derivatives, which were structurally similar to 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone. The results demonstrated that specific substitutions could lead to compounds with potent activity against Mycobacterium tuberculosis, showcasing the versatility of these types of compounds in addressing public health challenges .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure TypePrimary ApplicationNotable Findings
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenoneBenzophenone derivativeAnti-cancer, AntibacterialEffective against cancer cell lines; antibacterial activity noted
NorendoxifenEstrogen receptor modulatorBreast cancer treatmentDual action: aromatase inhibition and ER binding
Benzimidazole derivativesBenzimidazoleAntimicrobialPotent against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the benzophenone core can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS No. Biological Activity Source
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone C19H21NO2 295.38 Pyrrolidinyl ethoxy Not explicitly listed Potential anticancer, receptor modulation
4-(2-(Diethylamino)ethoxy)benzophenone C19H23NO2 297.40 Diethylamino ethoxy 796-77-0 Unknown (structural analogue)
3-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-7-methoxy-4-phenylcoumarin C28H27NO4 441.52 Coumarin core with pyrrolidinyl ethoxy Not explicitly listed Induces apoptosis in A549 lung cancer cells
NNC 45-0781 C27H29NO3 415.52 Pyrrolidinyl ethoxy chromone 207277-66-5 Selective estrogen receptor modulator (SERM)
Erythro-3-(p-chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)butyrophenone C27H27ClNO2 432.96 Butyrophenone with pyrrolidinyl ethoxy 未明确 Antipsychotic potential (structural similarity)

Key Observations:

Structural Variations and Bioactivity Pyrrolidinyl vs. Diethylamino Ethoxy: Replacing the pyrrolidinyl group in 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone with a diethylamino group (as in 4-(2-(Diethylamino)ethoxy)benzophenone) increases molecular weight slightly (297.40 vs. Coumarin Hybrids: Coumarin derivatives like 3-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-7-methoxy-4-phenylcoumarin exhibit enhanced apoptotic activity in A549 lung cancer cells due to the coumarin scaffold’s intrinsic ability to modulate apoptotic proteins (e.g., Bax/Bcl-2 ratio) .

Receptor Binding and Selectivity NNC 45-0781: This chromone-pyrrolidinyl ethoxy compound acts as a selective estrogen receptor modulator (SERM), highlighting the role of the pyrrolidinyl ethoxy group in receptor interaction. The benzophenone analogue may share similar receptor-binding properties but lacks the chromone moiety, which is critical for SERM activity .

Anticancer Potential The pyrrolidinyl ethoxy group in 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone and related coumarin derivatives (e.g., compound 6 in ) correlates with pro-apoptotic effects, suggesting a common mechanism involving mitochondrial pathways.

Synthetic Applications Benzophenone derivatives with pyrrolidinyl ethoxy substituents are used as crosslinkers in proteomics (e.g., tri-functional crosslinkers with UV-activating benzophenone groups) , whereas diethylamino analogues lack this utility.

Research Findings and Implications

  • Pharmacological Diversity: The pyrrolidinyl ethoxy group enhances rigidity and hydrogen-bonding capacity compared to linear diethylamino or dimethylamino chains, improving target specificity .
  • Toxicity and Safety: Limited data exist for 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone, but structurally similar compounds (e.g., coumarin derivatives) show dose-dependent cytotoxicity, necessitating further safety profiling .

Biological Activity

4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone, also known as a benzophenone derivative, has garnered attention in scientific research due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The chemical structure of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone features a benzophenone core with an ethoxy group and a pyrrolidine moiety. This unique combination of functional groups is believed to contribute to its biological activity.

The mechanism of action for 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone involves its interaction with various molecular targets. The compound's pyrrolidine ring and benzophenone moiety are crucial for binding to specific proteins or enzymes, which may modulate several biochemical pathways, leading to its observed effects.

Antimicrobial Activity

Research indicates that 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone exhibits significant antimicrobial properties. In studies comparing various compounds, it was noted that this derivative showed promising results against a range of bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated that 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone possesses anticancer properties. It has been tested against multiple cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound's ability to inhibit cell proliferation was noted, with specific IC50 values indicating its potency against these cell lines .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of various Mannich bases, including derivatives similar to 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against cancer cell lines, reinforcing the therapeutic potential of this class of compounds .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of benzophenone derivatives, including 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone. The study found that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 Values (μg/mL)
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenoneSignificantSignificantVaries by cell line
NorendoxifenModerateHigh<2
Other Benzophenone DerivativesVariableVariableVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.